REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[C:7]([Cl:12])=[N:8][CH:9]=[N:10][CH:11]=1)[CH3:2].[CH:14]([N-]C(C)C)(C)C.[Li+].IC>C1COCC1>[Cl:12][C:7]1[C:6]([CH:5]([CH3:14])[C:4]([O:3][CH2:1][CH3:2])=[O:13])=[CH:11][N:10]=[CH:9][N:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C(=NC=NC1)Cl)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
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UNSPECIFIED
|
Setpoint
|
-20 °C
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred for 15 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to 0° C. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with a saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with 50 mL of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a 20% ethyl acetate in hexanes mixture
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC=C1C(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |